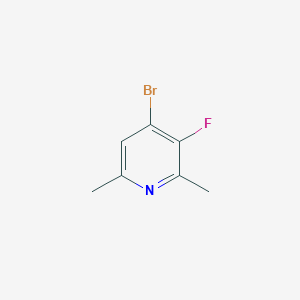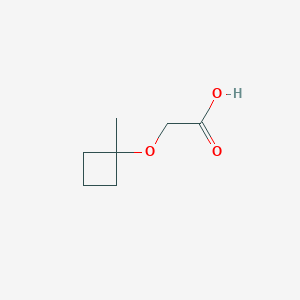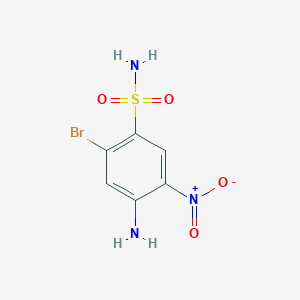![molecular formula C16H18O3 B1379453 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol CAS No. 879487-01-1](/img/structure/B1379453.png)
1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol” is a chemical compound with the molecular formula C16H18O3 . It is also known by other synonyms such as “1-(4-methoxy-2-phenylmethoxyphenyl)ethanol” and "AKOS020984018" . The molecular weight of this compound is 258.31 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an ethan-1-ol group via a benzyloxy and methoxy group . The InChIKey for this compound is PHXOQLQMCZIUMI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 258.31 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 and a topological polar surface area of 38.7 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A safe and efficient multigram synthesis technique for iso-MHPG, a compound related to 1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol, involves osmium-catalysed dihydroxylation and subsequent debenzylation. This method extends to an asymmetric synthesis of enantiomers, demonstrating the compound's versatility in chemical synthesis (Fisher & Kerrigan, 1998).
Antioxidant Activity Enhancement
Research on benzoin derivatives, including compounds structurally similar to this compound, indicates that the presence of electron-withdrawing and electron-donating groups can significantly enhance antioxidant activity. This enhancement is crucial for potential applications in inhibiting oxidative reactions responsible for cell damage and food spoilage (Thanuja et al., 2022).
Anticancer Activity
In the domain of anticancer research, derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, structurally related to this compound, have shown potent antiproliferative activity. Specifically, a derivative named PVHD303 exhibited significant in vitro and in vivo anticancer effects by disturbing microtubule formation and inhibiting tumor growth in a dose-dependent manner (Suzuki et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-12(17)15-9-8-14(18-2)10-16(15)19-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXOQLQMCZIUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
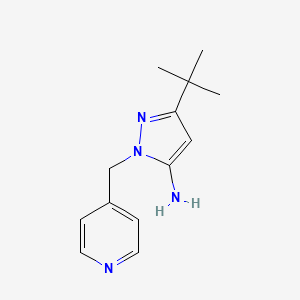
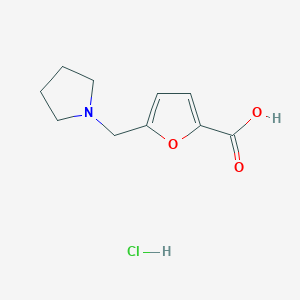
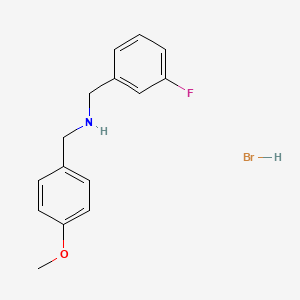
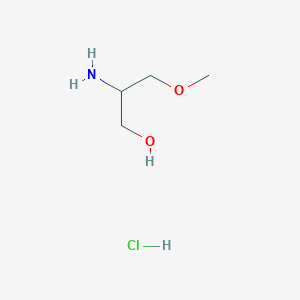
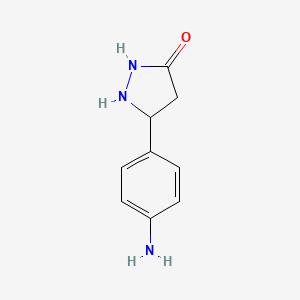
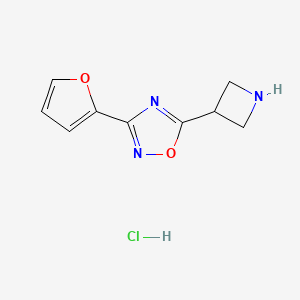
![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)
